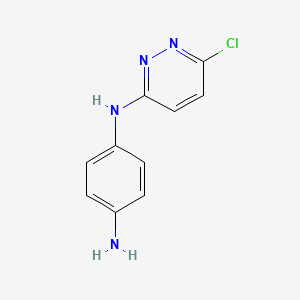

N-(6-chloropyridazin-3-yl)benzene-1,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-Chloropyridazin-3-yl)benzene-1,4-diamine” is a useful research chemical . It has a molecular weight of 220.66 and a molecular formula of C10H9ClN4 . The IUPAC name for this compound is 4-N-(6-chloropyridazin-3-yl)benzene-1,4-diamine .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, related compounds have been synthesized through condensation reactions . For example, a cobalt complex of 4-amino-N-(6-chloropyridazin-3-yl)benzene sulfonamide was synthesized through the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .Molecular Structure Analysis

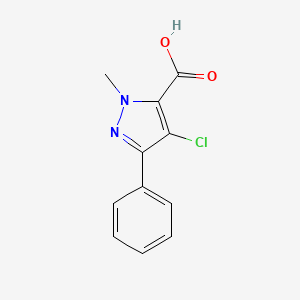

The molecular structure of “this compound” includes a benzene ring substituted with two amine groups and a 6-chloropyridazin-3-yl group . The compound’s InChI key is CQCFVSQYNMLSKH-UHFFFAOYSA-N . A cobalt complex of a related compound was found to crystallize in the monoclinic space group P21/n .Physical And Chemical Properties Analysis

“this compound” has a boiling point of 469.8±35.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm^3 . It appears as a solid and has a complexity of 194 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(6-chloropyridazin-3-yl)benzene-1,4-diamine and its derivatives are extensively studied in the field of chemistry for their synthesis and structural characterization. For example, a compound closely related to this compound was synthesized via a nucleophilic aromatic substitution reaction, and its structure was characterized using various techniques like NMR, TLC-MS, HPLC, GC-MS, and elemental analysis (Zinad et al., 2018). Similarly, another derivative underwent characterization by 1H-NMR, 13C-NMR, MS HPLC, IR, and UV-VIS, along with confirmation by single-crystal X-ray diffraction (El-Gokha et al., 2019).

Application in Material Science

Derivatives of this compound have been utilized in creating materials with specific properties. A novel unsymmetrical diamine monomer containing a triaryl imidazole pendant group was synthesized and used with commercial dianhydrides to create polyimides with excellent solubility and thermal stability, which were fairly stable up to temperatures above 300 and 450°C, depending on the dianhydride monomer used (Ghaemy & Alizadeh, 2009).

Chemical Analysis and Spectroscopy

Compounds related to this compound have been the subject of extensive spectroscopic study to understand their structure and properties. For instance, anyles of 4-benzoylpyridine, a related compound, were synthesized and elucidated spectroscopically, thermally, and structurally, using various methods like solid-state IR-spectroscopy, UV-spectroscopy, TGA, DSC, DTA, and ESI MS. The crystal structure was reported for the first time, and quantum chemical calculations were used to obtain the electronic structure, vibrational data, and electronic spectra (Kolev et al., 2009).

Propiedades

IUPAC Name |

4-N-(6-chloropyridazin-3-yl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-5-6-10(15-14-9)13-8-3-1-7(12)2-4-8/h1-6H,12H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCFVSQYNMLSKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2437485.png)

![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)

![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide](/img/structure/B2437496.png)

![(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2437499.png)

![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437501.png)

![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)